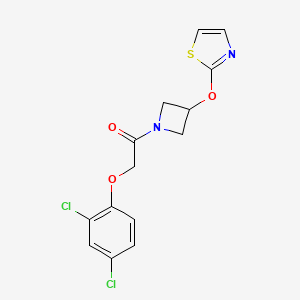

![molecular formula C16H12F3N3O2S2 B2379097 2-[(3-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(Trifluormethyl)phenyl]acetamid CAS No. 1252917-63-7](/img/structure/B2379097.png)

2-[(3-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(Trifluormethyl)phenyl]acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

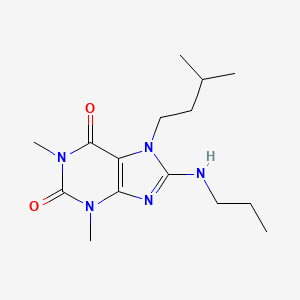

2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H12F3N3O2S2 and its molecular weight is 399.41. The purity is usually 95%.

BenchChem offers high-quality 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymerelektrolyte mit Einzel-Ionenleitung

Die Verbindung kann bei der Synthese von Polymerelektrolyten mit Einzel-Ionenleitung (SIPE) verwendet werden. Sie wird durch eine reversible Additions-Fragmentierungs-Kettenübertragungsreaktion (RAFT) der Copolymerisation von 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methylacrylat (UPyMA) erhalten. Das resultierende SIPE weist Wasserstoffbrückenbindungen auf und wird mit Poly(ethylenglykol)methylethermethacrylat (PEGMA) und 4-Styrensulfonyl(phenylsulfonyl)imidlithium (SSPSILi) kombiniert .

Organische Halbleiter

Die Verbindung kann bei der Entwicklung und Synthese von protonen-dotierbaren organischen Halbleitern verwendet werden. Diese Halbleiter können sowohl in Lösung als auch im Festkörper mit protonischer Säure dotiert werden, was zu einer breiten Absorption im Nahinfrarotbereich führt, die der Polaron- und Bipolaronabsorption entspricht .

Elektrolytmembranen

Die Verbindung kann bei der Herstellung von Elektrolytmembranen verwendet werden. Die resultierenden Membranen weisen eine hochporöse Netzwerkstruktur, eine ausgezeichnete thermische Stabilität (>300°C) und eine hohe mechanische Festigkeit (17,3 MPa) auf. Die hergestellte lithiumsalzfreie SIPE/PVDF-HFP-Verbundmembran weist bei 30°C eine hohe Ionenleitfähigkeit von 2,78 × 10 –5 S cm –1 auf .

Lithium-Metall-Batterien

Die Verbindung kann bei der Entwicklung von Lithium-Metall-Batterien (LMB) verwendet werden. Das SIPE und die Lithiummetallelektroden bilden während des Lithiumplattierungs-/Abscheidungsvorgangs eine stabile Grenzfläche, wodurch das Wachstum von Lithiumdendriten in LMB unterdrückt werden kann .

Lithium-Eisenphosphat-Batterien

Die Verbindung kann bei der Entwicklung von Lithium-Eisenphosphat-Batterien verwendet werden. Diese Batterien zeigen eine ausgezeichnete Lebensdauer und Rateleistung bei 60 oder 25 °C .

Großtechnische Herstellung

Die Verbindung kann über einen Weg synthetisiert werden, der weniger Nebenreaktionen umfasst, den Synthese- und Isolierungsprozess vereinfacht und die Ausbeute mit höherer Reinheit erhöht, wodurch sie für die großtechnische Herstellung geeignet ist .

Wirkmechanismus

Mode of Action

It’s possible that the compound binds to its target(s), altering their function and leading to changes within the cell . The presence of the thieno[3,2-d]pyrimidin-2-yl group could suggest a potential interaction with nucleic acids or proteins .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other thieno[3,2-d]pyrimidin-2-yl compounds, it may affect pathways related to cell signaling, metabolism, or gene expression .

Pharmacokinetics

The compound has a polar surface area of 125 Ų, which is within the range generally associated with good oral bioavailability . Its LogP value of 1.96 suggests it has a balance of hydrophilic and lipophilic properties, which could facilitate absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially alter cellular functions, induce or inhibit signaling pathways, or modulate gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .

Biochemische Analyse

Biochemical Properties

Based on its structural similarity to other thieno[3,2-d]pyrimidin compounds, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules . The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding, hydrophobic interactions, or ionic interactions .

Cellular Effects

It is possible that this compound could influence cell function by modulating cell signaling pathways, gene expression, or cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, or altering gene expression

Temporal Effects in Laboratory Settings

Future studies should investigate these aspects to better understand the temporal dynamics of this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide in animal models have not been reported. Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It would be interesting to investigate whether this compound interacts with any enzymes or cofactors, and whether it affects metabolic flux or metabolite levels .

Transport and Distribution

Future studies should investigate whether this compound interacts with any transporters or binding proteins, and whether it affects its localization or accumulation .

Eigenschaften

IUPAC Name |

2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S2/c1-22-14(24)13-11(6-7-25-13)21-15(22)26-8-12(23)20-10-5-3-2-4-9(10)16(17,18)19/h2-7H,8H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUJULIHJRHYBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)

![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B2379020.png)

![N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide](/img/structure/B2379021.png)

![Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2379023.png)

![3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)

![N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2379032.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2379034.png)

![4-Amino-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2379036.png)